3-Sialyl Lewis
Overview
Description
3-Sialyl Lewis X is a sialylated derivative of the Lewis X antigen, which is a tetrasaccharide carbohydrate structure. It is involved in various biological processes, including cell-cell recognition and adhesion, and plays a crucial role in immune responses and cancer metastasis. The structure of sialyl Lewis X includes a sialic acid linked to a galactose, which is further linked to an N-acetylglucosamine and a fucose residue 10.
Synthesis Analysis
The synthesis of sialyl Lewis X and its derivatives has been achieved through both chemical and enzymatic methods. Chemical-enzymatic synthesis has been used to produce sialyl Lewis X on a preparative scale, utilizing enzymes such as β-1,4-galactosyltransferase, α-2,3-sialyltransferase, and α-1,3-fucosyltransferase, with in situ regeneration of nucleotide sugars . Enzymatic synthesis has also been employed to create sulfated forms of sialyl Lewis X, which serve as inhibitors of L-selectin binding . Additionally, linear synthesis using a sialic acid α(2-3) galactose disaccharide building block has been reported, providing a high-yielding and selective approach . Large-scale syntheses have been developed to produce sufficient quantities for pharmaceutical evaluations and to create selectin antagonists . Novel analogues of sialyl Lewis X have been synthesized, incorporating different functional groups to mimic the natural structure . Chemoenzymatic methods have been used to synthesize complex structures like sialyl-trimeric-Lewis X, combining chemical synthesis with glycosyltransferase-catalyzed reactions .
Molecular Structure Analysis
The molecular structure of sialyl Lewis X is characterized by the presence of a terminal sialic acid residue linked to a galactose, which is part of a larger oligosaccharide chain. The core structure is modified by the addition of fucose and N-acetylglucosamine residues. The conformational analysis of sialyl Lewis X and its derivatives is crucial for understanding their biological functions and interactions with proteins such as selectins 10.
Chemical Reactions Analysis
Sialyl Lewis X undergoes various chemical reactions during its synthesis, including glycosylation steps to link monosaccharide units together. The use of different protecting groups and selective catalysis is essential for the successful assembly of the tetrasaccharide structure. Sulfation reactions have been employed to create analogues with enhanced biological activity . The synthesis of thio-linked analogues involves base-promoted and acid-catalyzed S-glycosylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of sialyl Lewis X are influenced by its complex oligosaccharide structure. Its solubility, stability, and reactivity are determined by the presence of functional groups such as sialic acid, fucose, and sulfate esters. The sulfated derivatives of sialyl Lewis X exhibit increased potency as selectin inhibitors, highlighting the importance of chemical modifications on the biological activity of these molecules . The expression of sialyl Lewis X and its sulfated forms is also significant in the context of human diseases, such as colorectal cancer, where it is inversely correlated with conventional sialyl Lewis X expression .
Scientific Research Applications
Role in Cancer Cell Metastasis
- Adhesion and Metastatic Potential in Pancreatic Cancer : The expression of sialyl-Lewis a and sialyl-Lewis x determinants on cell surfaces is linked to pancreatic metastatic invasion. A study found that the restoration of alpha(1,2) fucosyltransferase activity in human pancreatic cancer cells led to a reduction in sialyl-Lewis antigen expression, which correlated with decreased adhesive properties to E-selectin and reduced gastrointestinal metastatic power (Aubert et al., 2000).
- Influence on Homing and Survival in Multiple Myeloma : High expression of β-galactoside α-2,3-sialyltransferase (ST3GAL6) in multiple myeloma cells leads to the formation of functional sialyl Lewis X, impacting cell adhesion and migration. This altered sialylation is associated with reduced survival rates in patients, indicating its role in disease progression (Glavey et al., 2014).
Interaction with Immune Cells
- Natural Killer Cell Response : Tumor cells expressing high levels of sialyl Lewis x oligosaccharides are more susceptible to natural killer (NK) cell-mediated cytotoxicity. This finding underscores the complex role of sialyl Lewis x in tumor metastasis and immune evasion (Ohyama et al., 2002).
Role in Glycosylation and Tumor Marker Synthesis
- Biomarker Discovery in Cancer : Sialyl Lewis A and Lewis X modified proteins serve as biomarkers in cancer. High-density antibody arrays have been used to profile glycoproteins modified with these glycans, aiding in the discovery of novel cancer biomarkers (Rho et al., 2014).
Future Directions
Research on 3-Sialyl Lewis is ongoing, with a focus on its roles in cancer progression, immune evasion, drug evasion, drug resistance, tumor invasiveness, and vascular dissemination . There is potential for the use of enhanced levels of fucosylation as glycan biomarkers for early prognosis, diagnosis, and disease monitoring in cancer patients .
properties
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R)-2-acetamido-5,6-dihydroxy-1-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N2O23/c1-9-18(43)21(46)22(47)28(51-9)54-25(15(42)7-36)24(12(5-34)32-10(2)38)53-29-23(48)27(20(45)16(8-37)52-29)56-31(30(49)50)4-13(40)17(33-11(3)39)26(55-31)19(44)14(41)6-35/h5,9,12-29,35-37,40-48H,4,6-8H2,1-3H3,(H,32,38)(H,33,39)(H,49,50)/t9-,12-,13-,14+,15+,16+,17+,18+,19+,20-,21+,22-,23+,24+,25+,26+,27-,28-,29-,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZOTETZQBPBCE-NYLDSJSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52N2O23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40919162 | |
Record name | Sialyl Lewis a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40919162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
820.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Sialyl Lewis | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006579 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Sialyl Lewis a | |
CAS RN |
92448-22-1 | |
Record name | Sialyl Lewis a | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92448-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sialyl lewis A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092448221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sialyl Lewis a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40919162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SIALYL LEWIS A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZEJ6FM4UJK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Sialyl Lewis | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006579 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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